N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 877650-13-0
VCID: VC5552369
InChI: InChI=1S/C17H14ClN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-12-5-4-11(2)14(18)7-12/h3-9H,1-2H3,(H,20,22)
SMILES: CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C=C1
Molecular Formula: C17H14ClN3O2
Molecular Weight: 327.77

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CAS No.: 877650-13-0

Cat. No.: VC5552369

Molecular Formula: C17H14ClN3O2

Molecular Weight: 327.77

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 877650-13-0

Specification

CAS No. 877650-13-0
Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
IUPAC Name N-(3-chloro-4-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C17H14ClN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-12-5-4-11(2)14(18)7-12/h3-9H,1-2H3,(H,20,22)
Standard InChI Key AYMLFGGJXXPOLS-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, reflects its dual heterocyclic system: a pyrido[1,2-a]pyrimidine scaffold substituted at position 3 with a carboxamide group and at position 7 with a methyl group. The aryl component of the carboxamide is a 3-chloro-4-methylphenyl moiety, introducing steric and electronic complexity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClN₃O₂
Molecular Weight327.77 g/mol
SMILES NotationCC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C=C1
InChI KeyAYMLFGGJXXPOLS-UHFFFAOYSA-N
LogP (Predicted)3.2 (estimated)

The fused pyrido-pyrimidine system creates a planar, conjugated structure that facilitates π-π stacking interactions with biological targets. The chloro substituent at the meta position of the phenyl ring enhances lipophilicity, while the methyl groups at positions 4 (phenyl) and 7 (pyrido) modulate solubility and metabolic stability .

Spectral Characterization

Although experimental spectral data for this specific compound remain unpublished, analogous pyrido-pyrimidine derivatives exhibit characteristic signals in NMR and mass spectrometry:

  • ¹H NMR: Pyrimidine ring protons resonate between δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.7 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) of the pyrimidinone ring typically shows a signal at δ 160–165 ppm .

  • MS: Molecular ion peaks align with the exact mass of 327.77, with fragmentation patterns dominated by loss of the carboxamide group (-CONHAr) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, typically beginning with the construction of the pyrido[1,2-a]pyrimidine core. A plausible route includes:

  • Cyclocondensation: Reacting 2-aminopyridine derivatives with β-ketoesters to form the pyrimidinone ring.

  • Carboxamide Formation: Coupling the pyrido-pyrimidine carboxylic acid with 3-chloro-4-methylaniline using activating agents like HATU or EDCI .

Critical factors influencing yield and purity include:

  • Temperature control during cyclization (optimized at 80–100°C)

  • Solvent selection (polar aprotic solvents like DMF improve carboxamide coupling)

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationDMF, 90°C, 12 hr65–70
AmidationEDCI, HOBt, DCM, rt, 24 hr50–55

Reactivity Profile

The compound undergoes reactions typical of its functional groups:

  • Pyrimidinone Ring: Susceptible to nucleophilic attack at the 4-position carbonyl, enabling derivatization.

  • Carboxamide: Hydrolyzes under acidic conditions to the corresponding carboxylic acid .

  • Chloro Substituent: Participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity and Mechanism

Antimicrobial Effects

The chloro and methyl substituents enhance membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus, analogs showed MIC values of 4–8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) . Activity correlates with:

  • Disruption of cell wall synthesis (penicillin-binding protein inhibition)

  • Interference with bacterial folate metabolism

Anti-Inflammatory and Antioxidant Properties

In vitro assays using red blood cell membranes demonstrated 60–75% inhibition of hemolysis at 100 μM concentrations for related compounds, suggesting membrane-stabilizing effects . Free radical scavenging activity (DPPH assay) reached 82% at 50 μM, comparable to ascorbic acid .

Pharmacokinetic Considerations

Absorption and Distribution

The compound’s calculated logP of 3.2 predicts moderate blood-brain barrier permeability. Molecular dynamics simulations suggest high plasma protein binding (>90%) due to aromatic stacking with albumin .

Metabolism and Excretion

In silico metabolism predictions (SwissADME) identify primary pathways:

  • Phase I: Hydroxylation of the methyl groups (CYP3A4-mediated)

  • Phase II: Glucuronidation of the carboxamide

Future Directions and Challenges

While preclinical data are encouraging, critical gaps remain:

  • In Vivo Toxicology: No published studies on acute/chronic toxicity profiles.

  • Formulation Development: Poor aqueous solubility (predicted <0.1 mg/mL) necessitates nanoparticle delivery systems.

  • Target Validation: CRISPR-Cas9 screening needed to confirm putative targets like topoisomerase IIα.

Ongoing research should prioritize structure-activity relationship (SAR) studies to optimize potency against drug-resistant cancers and biofilm-forming pathogens. The compound’s modular synthesis platform enables rapid generation of derivatives for high-throughput screening campaigns.

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